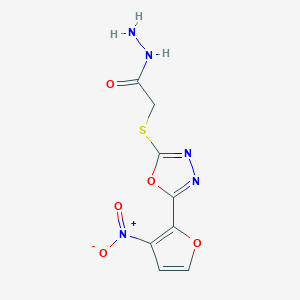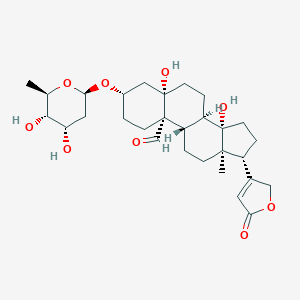
(5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide
Overview
Description
(5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide: is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a nitro group, a furan ring, an oxadiazole ring, and a thioacethydrazide moiety. Its complex structure contributes to its reactivity and potential utility in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carbonyl compound under acidic or basic conditions.
Introduction of the nitro group: Nitration of the furan ring is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.
Thioacethydrazide formation: This step involves the reaction of the oxadiazole derivative with a thioacetic acid derivative under controlled conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various intermediates, which can further react to form different products.
Substitution: The furan ring and oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products:
Amino derivatives: Formed from the reduction of the nitro group.
Substituted furans and oxadiazoles: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of novel compounds: The unique structure of (5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide makes it a valuable intermediate in the synthesis of new organic molecules.
Biology:
Antimicrobial activity: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell functions.
Medicine:
Drug development: Research is ongoing to explore the compound’s potential as a lead compound for developing new pharmaceuticals.
Industry:
Material science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and other biological activities. The oxadiazole ring and thioacethydrazide moiety contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
(5-(Nitro-2-furyl)-1,3,4-thiadiazol-2-ylthio)acethydrazide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
(5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide: Similar structure but with an acetohydrazide moiety instead of acethydrazide.
Uniqueness:
Structural diversity: The presence of both the oxadiazole ring and thioacethydrazide moiety in (5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide provides a unique combination of reactivity and biological activity.
Properties
IUPAC Name |
2-[[5-(3-nitrofuran-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O5S/c9-10-5(14)3-19-8-12-11-7(18-8)6-4(13(15)16)1-2-17-6/h1-2H,3,9H2,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVZPVPCDYBXJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1[N+](=O)[O-])C2=NN=C(O2)SCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159294 | |
| Record name | (5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135264-36-7 | |
| Record name | (5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135264367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150192.png)







